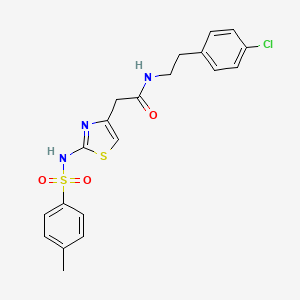
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 348.84 g/mol
Structural Representation
The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazole Ring | Thiazole |
| Chlorophenethyl Group | Chlorophenethyl |
| Sulfonamide Moiety | Sulfonamide |
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound's mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
COX Inhibition Studies
A study assessed the anti-cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) activities of thiazole derivatives, including this compound. The results indicated that it effectively inhibited both COX enzymes, suggesting its potential as an anti-inflammatory agent. The selectivity index (SI), calculated from IC50 values, showed that the compound has a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Pharmacological Effects
- Anti-inflammatory Activity :
- Analgesic Effects :
- Antimicrobial Activity :
Case Study 1: Analgesic Efficacy in Rats
In a controlled study involving rats subjected to formalin injections, administration of this compound significantly reduced pain scores compared to untreated controls. The results indicated a dose-dependent response, reinforcing the compound's analgesic potential.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects observed in a model of arthritis induced by adjuvant. Treatment with this compound resulted in reduced joint swelling and inflammatory markers in serum samples, suggesting its efficacy in managing inflammatory conditions .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-2-8-18(9-3-14)29(26,27)24-20-23-17(13-28-20)12-19(25)22-11-10-15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVILRIVFHBYQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













